2-Bromo-3,5-dichloropyrazine
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Overview
Description
2-Bromo-3,5-dichloropyrazine is an organic compound with the chemical formula C4HBrCl2N2. It is a pyrazine derivative characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd, and 5th positions, respectively. This compound is a white to yellow solid or liquid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dichloropyrazine typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination followed by bromination. The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS) and phosphorus oxychloride (POCl3) under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-dichloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazine derivatives .
Scientific Research Applications
2-Bromo-3,5-dichloropyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for bioactive molecules that can be used in drug discovery and development.
Medicine: Some derivatives of this compound exhibit potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of advanced materials, such as organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichloropyrazine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-Bromo-3-chloropyrazine
- 3-Bromo-2,5-dichloropyrazine
- 2,3,5-Trichloropyrazine
Comparison: 2-Bromo-3,5-dichloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-3,5-dichloropyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-3-4(7)9-2(6)1-8-3/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUUKMSFOYYAKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695948 |
Source
|
Record name | 2-Bromo-3,5-dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206249-40-2 |
Source
|
Record name | 2-Bromo-3,5-dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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